2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide
Description
2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, an isopropylphenyl group, and a nitrobenzamide group
Properties
IUPAC Name |
2-chloro-4-nitro-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(2)12-5-3-4-6-15(12)18-16(20)13-8-7-11(19(21)22)9-14(13)17/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDIIJAOORKAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418775-52-7 | |
| Record name | 2-CHLORO-N-(2-ISOPROPYLPHENYL)-4-NITROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable benzamide precursor, followed by chlorination and subsequent introduction of the isopropylphenyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-chloro-N-(2-isopropylphenyl)-4-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-isopropylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and isopropylphenyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate
Biological Activity
2-Chloro-N-(2-isopropylphenyl)-4-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group, a nitro group, and an isopropylphenyl moiety, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitutions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and isopropylphenyl groups influence binding affinity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antidiabetic Activity : Studies have shown that derivatives of 4-nitrobenzamide possess significant inhibitory effects on α-glucosidase and α-amylase, which are critical enzymes in carbohydrate metabolism. For instance, a related compound with similar structural features demonstrated an IC50 value of 10.75 ± 0.52 μM against α-glucosidase, indicating strong antidiabetic potential .
- Antimicrobial Activity : Benzamide derivatives have been reported to exhibit antimicrobial properties. The presence of electron-withdrawing and electron-donating groups on the phenyl ring enhances their inhibitory activity against various pathogens .
- Anticancer Potential : Some studies suggest that benzamide derivatives can act as anticancer agents by inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and nature of substituents on the benzamide scaffold significantly affect biological activity. For example, the presence of both electron-withdrawing (nitro) and electron-donating (alkyl) groups enhances the compound's potency against targeted enzymes. Variations in substituent positions also lead to different inhibitory profiles, which can be optimized for therapeutic applications .
Case Studies
- Antidiabetic Activity Study : A series of synthesized compounds were tested for their α-glucosidase inhibitory activity. The most active compound showed a notable IC50 value compared to standard drugs like acarbose, highlighting the therapeutic potential of this class of compounds in managing diabetes .
- Molecular Docking Studies : Computational studies have demonstrated that these compounds can form stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions. This supports the observed biological activities and provides insight into optimizing drug design for enhanced efficacy .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
